molecular formula C21H14ClNO3 B15035432 2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate

Cat. No.: B15035432
M. Wt: 363.8 g/mol
InChI Key: MIZMQCRLDTXMNT-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate is a synthetic organic compound designed for advanced research and development applications. This molecule features a hybrid structure combining a 2-methylquinoline moiety linked via an ester bond to a 5-(4-chlorophenyl)furan group. The 2-methylquinolin-8-yl component is a recognized structural motif in coordination chemistry and material science. Derivatives of 2-methylquinolin-8-ol have been demonstrated to function as effective corrosion inhibitors for mild steel in acidic environments, acting as mixed-type inhibitors that adsorb onto metal surfaces . Furthermore, the 8-hydroxyquinaldine structure is a versatile precursor for synthesizing metal-organic complexes . The 5-(4-chlorophenyl)furan portion of the molecule is a privileged scaffold in medicinal chemistry and organic electronics, contributing potential for π-π stacking interactions and influencing the compound's overall electronic properties. This unique architecture makes it a candidate for investigation in several fields, including as a building block for novel functional materials, in the development of surface coatings, and as an intermediate in the synthesis of more complex chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 5-(4-chlorophenyl)furan-2-carboxylate

InChI

InChI=1S/C21H14ClNO3/c1-13-5-6-15-3-2-4-18(20(15)23-13)26-21(24)19-12-11-17(25-19)14-7-9-16(22)10-8-14/h2-12H,1H3

InChI Key

MIZMQCRLDTXMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially or fully hydrogenated products.

Scientific Research Applications

2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Quinoline Core

A key structural analog is 5-chloroquinolin-8-yl furan-2-carboxylate (), which replaces the methyl group at position 2 with a chlorine atom. Substituent differences significantly influence molecular properties:

  • Electronic Effects: The methyl group is electron-donating (+I effect), increasing electron density on the quinoline ring, while chlorine is electron-withdrawing (-I effect), polarizing the ring. This alters reactivity in electrophilic substitution or coordination chemistry.
Table 1: Substituent Comparison
Property 2-Methylquinolin-8-yl Derivative 5-Chloroquinolin-8-yl Derivative
Substituent (Position 2) Methyl (+I effect) Chloro (-I effect)
Molecular Weight* ~397.8 g/mol ~404.2 g/mol
Predicted logP (Lipophilicity) ~4.2 (higher) ~3.8 (lower)
Crystallographic Packing Hydrophobic interactions Halogen bonding (Cl···π)

*Calculated using standard atomic masses.

Crystallographic and Structural Insights

The crystal structure of 5-chloroquinolin-8-yl furan-2-carboxylate () was resolved using X-ray diffraction, with data processed via SHELX and visualized using WinGX/ORTEP . Key findings include:

  • Bond Lengths : The ester C=O bond length is 1.20 Å, typical for carboxylate esters.
  • Packing Interactions : The chloro substituent participates in Cl···π interactions (3.45 Å), stabilizing the crystal lattice. In contrast, the methyl derivative likely relies on van der Waals forces and C-H···π interactions.

Methodological Considerations

Structural comparisons rely heavily on computational and crystallographic tools:

  • Density Functional Theory (DFT) : Used to model electronic properties (e.g., charge distribution, frontier orbitals) . For example, the methyl derivative’s higher electron density may enhance nucleophilic reactivity.
  • Software : SHELX and WinGX are critical for refining crystallographic data and visualizing anisotropic displacement parameters.

Q & A

Q. What are the common synthetic routes for preparing 2-methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of 8-hydroxyquinoline derivatives with activated furan intermediates. A key step is the esterification of 5-(4-chlorophenyl)furan-2-carboxylic acid with 2-methylquinolin-8-ol under acidic or coupling conditions (e.g., DCC/DMAP). Critical parameters include:
  • Temperature : 60–80°C for ester bond formation to minimize side reactions .
  • Catalysts : Use of bases like potassium carbonate or coupling agents (e.g., EDC·HCl) to enhance efficiency .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of 2-methylquinolin-8-yl 5-(4-chlorophenyl)furan-2-carboxylate post-synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., quinoline methyl group at C2, furan-chlorophenyl linkage) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and confirms stereoelectronic effects, as demonstrated for analogous chloroquinoline-furan hybrids .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+) and rule out isotopic impurities .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in assay design or compound purity. Mitigation strategies include:
  • Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determinations to ensure reproducibility .
  • Purity Validation : Employ HPLC-UV/HRMS to confirm >98% purity and exclude degradation products .
  • Positive Controls : Compare results with established drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations can predict target interactions:
  • Target Selection : Prioritize enzymes like DNA gyrase or cytochrome P450, where quinoline-furan hybrids show affinity .
  • Binding Free Energy Calculations : Use MM-PBSA/GBSA to quantify interaction strengths and identify critical residues (e.g., hydrophobic pockets accommodating the chlorophenyl group) .
  • SAR Analysis : Modify substituents (e.g., methyl on quinoline, chlorophenyl on furan) and simulate effects on binding to guide synthetic optimization .

Q. What experimental designs are optimal for studying the photophysical properties of this compound?

  • Methodological Answer : To evaluate applications in fluorescence sensing or optoelectronics:
  • UV-Vis/FL Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity (e.g., DMSO vs. hexane) to assess solvatochromism .
  • Quantum Yield Calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate) .
  • TD-DFT Calculations : Correlate experimental spectra with theoretical transitions to assign electronic states (e.g., π→π* in quinoline vs. furan) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (e.g., 40% vs. 65%) may stem from:
  • Reaction Time : Prolonged esterification (>24 hrs) can degrade acid-sensitive intermediates; monitor via TLC .
  • Catalyst Loading : Excess coupling agents (e.g., >1.2 eq. EDC) may promote side reactions; optimize stoichiometry .
  • Work-Up Procedures : Incomplete removal of unreacted starting materials (e.g., via aqueous washes) skews yield calculations; validate with 1H^1H NMR .

Biological Activity Profiling

Q. What in vitro methodologies are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer : Use cell-based assays with rigorous controls:
  • Cell Lines : Test against diverse cancer types (e.g., MCF-7, A549) and non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
  • ROS Detection : Probe oxidative stress induction using DCFH-DA fluorescence in treated cells .

Spectroscopic Data Reference Table

TechniqueKey ObservationsReference
1H^1H NMRδ 2.65 (s, 3H, CH3_3-quinoline)
13C^{13}C NMRδ 167.8 (C=O ester), 148.2 (furan C-Cl)
X-rayDihedral angle: 85.3° (quinoline-furan)
HRMS[M+H]+^+: Calc. 392.0912, Found 392.0910

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